molecular formula C8H14O3 B189900 Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 1195-81-9

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B189900
CAS No.: 1195-81-9
M. Wt: 158.19 g/mol
InChI Key: PWMQFMMZBJUHID-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 1195-81-9) is a cyclobutane derivative characterized by a hydroxymethyl (-CH2OH) group and an ethyl ester (-COOEt) attached to the same carbon atom of the cyclobutane ring. Its molecular formula is C8H14O3, with a molecular weight of 158.19 g/mol and a SMILES representation of CCOC(=O)C1(CCC1)CO . This compound is commercially available at 97% purity and is recommended for research use (RUO), with storage conditions at 2–8°C in a dry, sealed environment . Its hazard profile includes skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Preparation Methods

Hydrogenolysis of Benzyl-Protected Intermediates

The most widely documented method involves hydrogenolytic cleavage of benzyl ether groups from advanced intermediates. As detailed in US Patent 20130345468A1, 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester (Formula III) undergoes hydrogenolysis to yield 1-(N-(t-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester (Formula IV), a precursor to the target compound .

Catalytic Systems and Reaction Optimization

Palladium catalysts are universally employed, with dry palladium on carbon (Pd/C) achieving complete debenzylation within 2–4 days on small scales (≤100 mmol) . However, scalability challenges arise with wet Pd/C due to incomplete conversions (>20% residual starting material) . Comparative studies reveal that solvent polarity significantly impacts reaction kinetics:

Catalyst TypeSolventScale (mmol)Reaction TimeConversion (%)
Dry Pd/CEthanol1048 h100
Wet Pd/CEthyl Acetate50096 h78

The inferior performance of wet Pd/C is attributed to reduced active surface area and competitive solvent adsorption on catalytic sites .

Acid-Catalyzed Hydrolysis and Cyclization

Alternative routes leverage cyclobutane ring formation via acid-mediated cyclization. CN101555205B discloses a two-step protocol starting from 8-dioxy-spiro octane-2,2-diethyl dicarboxylate .

Hydrochloric Acid-Mediated Hydrolysis

Refluxing the dicarboxylate precursor in 20% hydrochloric acid at 100°C for 45 hours induces cyclization, yielding 3-oxo-1-cyclobutane-carboxylic acid . Subsequent esterification with ethanol under Dean-Stark conditions provides the target compound, though yields are modest (≤65%) due to competing decarboxylation .

Stereocontrolled Functional Group Interconversion

Research from Universidad de La Rioja demonstrates the utility of stereoselective transformations for cyclobutane functionalization . Starting from silyl-protected intermediates, a sequence of desilylation, Jones oxidation, and esterification yields ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate .

Oxidation and Esterification Dynamics

Jones oxidation (CrO₃ in H₂SO₄/acetone) selectively oxidizes secondary alcohols to ketones, which are then reduced to hydroxymethyl groups using NaBH₄ . Esterification with ethyl chloroformate in THF achieves 85% conversion, though epimerization at C1 remains a concern .

SolventTemperature (°C)Catalyst Loading (mol%)Mono:Di Arylation Ratio
Toluene8011:1.2
HFIP60120:1

Comparative Analysis of Methodologies

The table below evaluates the efficiency, scalability, and limitations of each approach:

MethodKey StepYield (%)ScalabilityMajor Limitation
Hydrogenolysis Pd/C-mediated debenzylation95–100ModerateCatalyst pyrophoricity
Acid hydrolysis HCl-induced cyclization60–65HighDecarboxylation side reactions
Stereocontrolled Jones oxidation70–75LowEpimerization risks
C–H functionalization Pd-catalyzed arylation80–97ExperimentalLimited substrate scope

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclobutane-1,1-dicarboxylic acid.

    Reduction: Ethyl 1-(hydroxymethyl)cyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate has diverse applications across several scientific disciplines:

Organic Chemistry

The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.
  • Reduction : The ester can be reduced to produce alcohols.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions, leading to diverse cyclobutane derivatives.
Reaction TypeReagents UsedMajor Products Formed
OxidationKMnO4, CrO3Carboxylic acids
ReductionLiAlH4Alcohols
SubstitutionAlkyl halidesVarious substituted derivatives

Biological Applications

Research indicates that this compound may exhibit bioactive properties , including:

  • Antimicrobial Activity : Studies have shown potential efficacy against various microbial strains.
  • Antifungal Properties : The compound has been investigated for its ability to inhibit fungal growth.

These biological activities warrant further investigation into its mechanism of action and potential therapeutic uses.

Pharmaceutical Development

In medicinal chemistry, this compound is being explored for its role in drug development. Its structural characteristics may contribute to the design of novel therapeutic agents targeting specific diseases.

Case Studies

Several studies highlight the applications of this compound in scientific research:

  • A study published in the Journal of Organic Chemistry demonstrated the compound's utility as a precursor for synthesizing fluorinated cyclobutane derivatives, which have enhanced reactivity due to the introduction of fluorine atoms .
  • Another investigation focused on the compound's interactions with biological systems, revealing its potential as a lead compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

Below is a comparative analysis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate with analogous compounds, focusing on structural features, physical properties, synthesis, and applications.

Structural and Functional Group Variations

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 27697-61-6)

  • Structure : The hydroxymethyl group is located at the 3-position of the cyclobutane ring instead of the 1-position.
  • Molecular Formula : C8H14O3 (identical to the target compound).
  • Purity : Available at 95% purity for research applications .

Ethyl 1-methyl-3-methylenecyclobutanecarboxylate (CAS 54244-73-4)

  • Structure : Contains a methyl (-CH3) group at the 1-position and a methylene (-CH2) group at the 3-position.
  • Molecular Formula : C9H14O2.

Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate (CAS 1040683-08-6)

  • Structure : Features a trifluoromethyl (-CF3) substituent at the 1-position.
  • Molecular Formula : C8H11F3O2.
  • Key Differences : The electron-withdrawing -CF3 group enhances metabolic stability and lipophilicity, making this compound a candidate for pharmaceutical intermediates .

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

  • Structure: Substitutes the hydroxymethyl group with a methylamino (-NHCH3) group.
  • Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclobutanecarboxylate with toluenesulfonate in ethyl acetate, yielding an 80% product .
  • Applications: Likely serves as a precursor for bioactive molecules due to the amino group’s nucleophilic reactivity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point Storage Conditions Hazard Statements
This compound 158.19 Not reported 2–8°C, dry, sealed H315, H319, H335
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate 158.19 Not reported Ambient (typical) Not specified
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate 196.17 Not reported Not specified Not reported

Notes:

  • The regioisomer (CAS 27697-61-6) shares the same molecular weight as the target compound but lacks detailed safety or storage data.

This compound

Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate

  • Applications : The -CF3 group is valuable in medicinal chemistry for enhancing drug stability and binding affinity. This compound may serve as an intermediate in antiviral or anticancer agents .

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

  • Synthesis : Achieved via a two-step process involving ethyl acetate and toluenesulfonate, demonstrating scalability (80% yield) .
  • Applications: Likely utilized in peptide mimetics or kinase inhibitors due to the amino group’s versatility .

Biological Activity

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS: 1195-81-9) is a compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and applications in scientific research.

Structural Characteristics

This compound features a cyclobutane ring with a hydroxymethyl group and an ethyl ester functional group. The molecular formula is C8H14O3C_8H_{14}O_3, and its molecular weight is approximately 158.197 g/mol. The presence of the hydroxymethyl group allows for hydrogen bonding, which can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group enhances the compound's solubility and potential for binding to biological macromolecules.

Key Mechanisms:

  • Enzyme Interaction : The compound may modulate enzyme activity, influencing metabolic pathways.
  • Structural Rigidity : The cyclobutane ring provides a rigid structure that can enhance binding affinity towards target molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains .
  • Antitumor Activity : Some derivatives have shown promise in cancer research, indicating a need for further exploration into their anticancer mechanisms.
  • Metabolic Pathway Studies : The compound serves as an intermediate in synthetic pathways, facilitating the development of novel therapeutic agents .

Applications in Research

This compound has diverse applications across several scientific disciplines:

Field Applications
ChemistryUsed as an intermediate in organic synthesis and development of pharmaceuticals.
BiologyInvestigated for its role in enzyme-catalyzed reactions and metabolic studies.
MedicinePotential precursor for new therapeutic agents targeting various diseases.
IndustryEmployed in producing specialty chemicals and materials.

Case Studies and Research Findings

Recent studies highlight the compound's potential in drug discovery and metabolic engineering:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus, with IC50 values indicating effective inhibition .
  • Synthesis of Complex Molecules : Research has shown that this compound can be utilized as a building block for synthesizing more complex organic molecules, showcasing its versatility in organic chemistry .
  • Potential Anticancer Activity : Investigations into structurally related compounds have revealed promising antitumor activities, suggesting that this compound may share similar properties worth exploring.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via deboronative radical addition–polar cyclization cascades using photoredox catalysis. For example, methyl 5-iodo-2-methylenepentanoate reacts with boronate esters under blue light irradiation (1 × Kessil lamp) in dry DMSO, yielding cyclobutane derivatives . Optimization involves adjusting equivalents of reactants (e.g., 1.1–1.2 equiv. of boronate esters), catalyst loadings (e.g., 5 mol% 4CzIPN), and reaction times (e.g., 20 hours). Purification via flash column chromatography (10% EtOAc/hexane) typically achieves ~50% yield.

Q. How can NMR spectroscopy resolve structural ambiguities in cyclobutane derivatives like this compound?

  • Methodological Answer : 1H-NMR analysis in DMSO-d6 or CDCl3 is critical for confirming substituent positions and stereochemistry. For example, signals at δ 2.56–2.31 (m, 7H) and δ 2.05–1.99 (m, 2H) correspond to cyclobutane ring protons and hydroxymethyl groups, while aromatic proton couplings (e.g., J = 7.9 Hz) confirm substituent regiochemistry . Integration ratios and splitting patterns distinguish between geminal vs. vicinal substituents, while DEPT-135 or HSQC experiments clarify quaternary carbons.

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Flash column chromatography (e.g., 10–20% EtOAc/hexane gradients) is standard for removing unreacted starting materials and boronate esters . For polar byproducts (e.g., sulfonic acid salts), aqueous washes (NaHCO3 or brine) followed by drying over MgSO4 are recommended. Recrystallization in ethyl acetate/hexane mixtures can further improve purity for crystallographic studies .

Advanced Research Questions

Q. How can researchers address low yields in cyclobutane ring formation during photoredox-catalyzed syntheses?

  • Methodological Answer : Low yields often stem from competing radical recombination or incomplete cyclization. Mitigation strategies include:

  • Using substoichiometric PhLi (1.2 equiv.) to stabilize reactive intermediates .
  • Optimizing solvent polarity (e.g., DMSO enhances polar cyclization steps).
  • Employing flow reactors to control irradiation exposure and minimize side reactions.
    Yield improvements (up to 80%) have been reported with these adjustments .

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer : Enzymatic desymmetrization using engineered aldolases (e.g., KPHMT I202A mutant) can produce enantiomerically pure derivatives. For example, benzyl-protected analogs achieve 36% yield and >99% ee via stereoselective hydroxymethylation . Alternatively, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysis (e.g., proline derivatives) can induce stereocontrol during cyclization.

Q. How do computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-31G* level) model transition states for cyclobutane ring-opening or functionalization. For instance, nucleophilic attack at the ester carbonyl is predicted to proceed via a tetrahedral intermediate with ΔG‡ ≈ 25 kcal/mol . Molecular docking studies (AutoDock Vina) also assess binding affinity to biological targets, such as enzymes or receptors, guiding structure-activity relationship (SAR) studies.

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-7(10)8(6-9)4-3-5-8/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMQFMMZBJUHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576644
Record name Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-81-9
Record name Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of ethyl 1-benzyloxymethylcyclobutanecarboxylate (6.57 g, 26.5 mmol), 10% palladium on carbon (0.4 g) and ethanol (100 ml) was hydrogenated on a Parr Shaker for 4 hours. The catalyst was removed by filtration. The filtrate was evaporated in vacuo to leave the desired product as a colorless oil: NMR (CDCl3) δ32 1.26 (3H, t, J=7 Hz), 1.8~2.6 (6H, m), 2.61 (H, s), 3.78 (2H, s), 4.15 (2H, q, J=7 Hz).
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6.57 g
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0.4 g
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of lithium aluminum-tri-tert-butoxyhydride 1.0M in THF (100.0 mL, 100.0 mmol) is added at −78° C. to a solution of diethyl 1,1-cyclobutanedicarboxylate (10.0 g, 50.0 mmol) in anhydrous THF (50.0 mL). After stirring the reaction mixture at room temperature for 14 h, 10% aqueous KHSO4 solution is added and the reaction mixture diluted with ethyl acetate. After separating the two phases, the organic phase is washed with water and brine and dried over anhydrous Na2SO4. Filtration and removal of the solvent under reduced pressure affords 5.0 g of 1-hydroxymethyl-cyclobutanecarboxylic acid ethyl ester that is used in the next step without further purification. Yield: 63%; m/z 159 [M+H].
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10 g
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50 mL
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100 mL
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Synthesis routes and methods III

Procedure details

Diethyl cyclobutane-1,1-dicarboxylate (7.17 mL) was added to a THF (150 mL) suspension of LiAH(OtBu)3 (22.08 g) at room temperature, and the suspension was refluxed for 7 h. The THF was stripped off and the mixture was quenched with water, neutralized with HCl (3 M) and extracted with dichloromethane and ethylacetate. The combined organic phases were washed with brine, dried and evaporated. The crude residue was put on a column and eluted with DCM : EtOAc; 5:1 to give ethyl 1-(hydroxymethyl)-cyclobutanecarboxylate (4.08 g) as a clear oil. 1H-NMR (300 MHz, CDCl3), δ=4.3372-4.1188 (q, 2H); 3.9337-3.7479 (d, 2H); 2.5485-2.322 (m, 3H); 2.1117-1.9015 (m, 4H); 1.3963-1.2174 (t, 3H) ppm.
Quantity
7.17 mL
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reactant
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[Compound]
Name
LiAH(OtBu)3
Quantity
22.08 g
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reactant
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150 mL
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